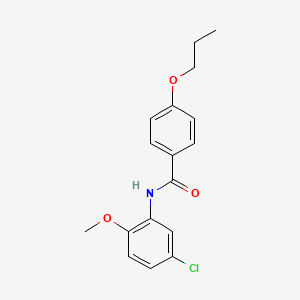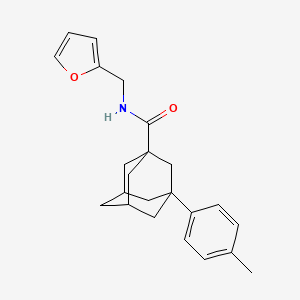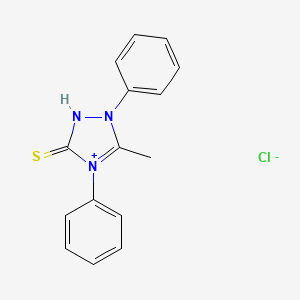![molecular formula C20H26O4 B5037193 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene), also known as HMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HMB is a symmetrical molecule that consists of two 3-methoxybenzene rings connected by a 1,6-hexanediol linker.
作用机制
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of cellular apoptosis. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has also been shown to induce the expression of pro-apoptotic proteins such as Bax and caspases, while inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects:
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, thereby reducing oxidative stress and cellular damage. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to a reduction in inflammation. In cancer cells, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to induce apoptosis and inhibit cell proliferation, leading to a reduction in tumor growth.
实验室实验的优点和局限性
One of the advantages of using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) in lab experiments is its low toxicity and high stability, making it a suitable candidate for various applications. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is also relatively easy to synthesize, allowing for large-scale production. However, one of the limitations of using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is its limited solubility in water, which can affect its bioavailability and effectiveness in certain applications. Additionally, the mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is not fully understood, which can make it difficult to optimize its use in certain applications.
未来方向
For the study of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) include the development of novel materials, optimization of its use as an anticancer agent, and investigation of its potential applications in other fields.
合成方法
The synthesis of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) can be achieved through several methods, including the Williamson ether synthesis, Suzuki coupling reaction, and Friedel-Crafts acylation. The most commonly used method is the Williamson ether synthesis, which involves the reaction of 3-methoxyphenol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The resulting product is then deprotected using acid to obtain 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene).
科学研究应用
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been studied extensively for its potential applications in various fields, including material science, medicinal chemistry, and nanotechnology. In material science, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been used as a building block for the synthesis of novel polymers with improved properties such as thermal stability and mechanical strength. In medicinal chemistry, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In nanotechnology, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been used as a template for the synthesis of gold nanoparticles with controlled size and shape.
属性
IUPAC Name |
1-methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-21-17-9-7-11-19(15-17)23-13-5-3-4-6-14-24-20-12-8-10-18(16-20)22-2/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVUOCXQEUNISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037113.png)


![N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5037141.png)
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5037143.png)

![4-[3-(1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]-2-methoxyphenyl acetate](/img/structure/B5037152.png)
![1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B5037156.png)
![4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5037164.png)

![methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5037202.png)
![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5037204.png)

